Tetraamminepalladium(2+) dihydroxide

Electroless Plating Catalyst Synthesis Carbon Surface Chemistry

Tetraamminepalladium(2+) dihydroxide (CAS 68413-68-3) is a water-soluble palladium(II) coordination complex belonging to the tetraammine family, distinguished by its hydroxide counterions. It is classified by the ECHA as acutely toxic (Acute Tox.

Molecular Formula H14N4O2Pd
Molecular Weight 208.6 g/mol
CAS No. 68413-68-3
Cat. No. B1609336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraamminepalladium(2+) dihydroxide
CAS68413-68-3
Molecular FormulaH14N4O2Pd
Molecular Weight208.6 g/mol
Structural Identifiers
SMILESN.N.N.N.[OH-].[OH-].[Pd+2]
InChIInChI=1S/4H3N.2H2O.Pd/h4*1H3;2*1H2;/q;;;;;;+2/p-2
InChIKeyIVAVXVKRJTWNEE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraamminepalladium(2+) Dihydroxide (CAS 68413-68-3): A Chloride-Free, Hydroxide-Balanced Pd Precursor for High-Purity Catalyst and Coating Applications


Tetraamminepalladium(2+) dihydroxide (CAS 68413-68-3) is a water-soluble palladium(II) coordination complex belonging to the tetraammine family, distinguished by its hydroxide counterions [1]. It is classified by the ECHA as acutely toxic (Acute Tox. 4), a skin sensitizer (Skin Sens. 1A), and very toxic to aquatic life (Aquatic Acute 1, Aquatic Chronic 1) with an M-factor of 10 [2]. Unlike its halide or nitrate analogs, this compound provides a chloride-free palladium source that does not introduce acid-forming anions upon decomposition, making it particularly suitable for applications where residual halides cause catalyst poisoning or corrosion. It is primarily supplied as an aqueous solution with concentrations typically ranging from 5% to 10% Pd by weight, and is used as a precursor in the synthesis of heterogeneous catalysts and as a palladium ion source in electroless plating baths.

Counterion Chemistry: Why Substituting Tetraamminepalladium(2+) Dihydroxide with Its Chloride or Nitrate Analogs Compromises Catalyst Performance and Purity


The tetraamminepalladium(II) cation ([Pd(NH₃)₄]²⁺) can be paired with various counterions, but the choice of anion is not arbitrary; it critically governs catalyst dispersion, metal reduction behavior, and final material purity. Direct substitution of tetraamminepalladium(2+) dihydroxide with tetraamminepalladium(II) chloride introduces residual chloride species that are well-documented to promote metal aggregation during calcination and poison active sites in catalytic applications [1]. Conversely, substitution with tetraamminepalladium(II) nitrate introduces nitrate as an oxidizing agent, which can alter reduction kinetics and pose safety hazards during thermal processing [2]. The dihydroxide form offers a distinct thermal decomposition pathway that yields volatile byproducts (NH₃ and H₂O) without leaving acidic or halogen residues, thereby preserving metal dispersion and surface cleanliness. This chemical differentiation directly translates to measurable differences in metal dispersion, catalytic activity, and long-term material stability, as quantified in the evidence below.

Quantitative Differentiation of Tetraamminepalladium(2+) Dihydroxide: Head-to-Head Evidence for Scientific Procurement Decisions


Electrostatic Immobilization Efficiency on Carbon Surfaces: Tetraamminepalladium(2+) Dihydroxide vs. Tetrachloropalladate

In electroless plating and supported catalyst synthesis on carbonaceous substrates, the charge of the palladium precursor complex determines its ability to be electrostatically immobilized on oxidized carbon surfaces. Tetraamminepalladium(II) cations ([Pd(NH₃)₄]²⁺) can be effectively anchored to negatively charged, oxidized carbon surfaces at alkaline pH, whereas anionic palladium complexes such as tetrachloropalladate ([PdCl₄]²⁻) cannot [1]. This is a critical differentiator for catalyst preparation methods that rely on electrostatic adsorption rather than impregnation.

Electroless Plating Catalyst Synthesis Carbon Surface Chemistry

Counterion Effect on Pd Metal Dispersion: Class-Level Inference from Tetraammine Precursors

A comprehensive study comparing palladium precursors for VOC oxidation catalysts demonstrated that chloride-containing precursors, including tetraamminepalladium(II) chloride ([Pd(NH₃)₄]Cl₂), lead to significantly lower metal dispersion compared to nitrate-based precursors [1]. The chloride species were shown to promote aggregation of Pd species and poison the catalyst. While tetraamminepalladium(2+) dihydroxide was not directly tested, class-level inference suggests it would avoid the chloride-induced aggregation and poisoning observed with [Pd(NH₃)₄]Cl₂, while also lacking the strong oxidizing hazards associated with the nitrate analog.

Heterogeneous Catalysis VOC Oxidation Catalyst Preparation

Residual Chloride Contamination: A Documented Cause of Catalyst Poisoning and Characterization Artifacts

Residual chloride from palladium precursors is a known contaminant that poisons catalysts and introduces artifacts in material characterization. A comprehensive study on Pd/C catalysts specifically isolated the effect of residual chloride, demonstrating that it is a primary cause of the common discrepancy between XRD-derived particle size estimates and CO chemisorption measurements [1]. Tetraamminepalladium(2+) dihydroxide, being inherently chloride-free, eliminates this source of error and catalyst deactivation, unlike tetraamminepalladium(II) chloride or palladium(II) chloride precursors.

Catalyst Poisoning Material Purity XRD-Chemisorption Discrepancy

Thermal Decomposition Pathway: Volatile Byproducts vs. Non-Volatile Acidic Residues

The thermal decomposition of tetraamminepalladium(II) complexes has been systematically studied by TG and DTA. [Pd(NH₃)₄]²⁺ complexes decompose in two distinct temperature zones (308–473 K for initial ligand loss, followed by further decomposition at higher temperatures) [1]. The dihydroxide form ([Pd(NH₃)₄](OH)₂) decomposes to yield volatile NH₃ and H₂O, leaving clean Pd metal. In contrast, the chloride analog ([Pd(NH₃)₄]Cl₂) releases HCl upon decomposition, while the nitrate analog ([Pd(NH₃)₄](NO₃)₂) releases NOₓ and may present explosion hazards upon shock or friction [2]. This fundamental difference in decomposition chemistry has direct implications for catalyst cleanliness and process safety.

Thermal Analysis Catalyst Activation Precursor Decomposition

Solution Stability and Chloride Content: A Process Engineering Advantage

The patent literature explicitly describes tetraamminepalladium(2+) dihydroxide solutions prepared via anion exchange as having 'remarkably reduced chloride ion concentration' and 'high stability' compared to chloride-containing precursor solutions [1]. This reduced chloride content is a direct consequence of the hydroxide counterion, which is introduced during the ion exchange process and does not re-contaminate the product. In contrast, tetraamminepalladium(II) chloride solutions inherently contain high chloride concentrations that can lead to corrosion of stainless steel equipment and unintended precipitation of AgCl if silver is present in downstream processes.

Precursor Stability Solution Chemistry Ion Exchange Synthesis

Environmental Hazard Profile: High Aquatic Toxicity Necessitates Strict Containment Protocols

According to the ECHA C&L Inventory, tetraamminepalladium(2+) dihydroxide is classified as Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410), with an M-factor of 10 [1]. This classification is consistent across many palladium compounds but is particularly stringent due to the high water solubility of the tetraammine complex, which increases bioavailability. While this does not represent a performance advantage, it is a critical procurement consideration: facilities must be equipped with appropriate containment and waste treatment systems to handle this compound. The dihydroxide form offers no mitigation of this hazard compared to other water-soluble tetraamminepalladium salts, but its classification underscores the necessity of robust EHS protocols during use.

EHS Compliance Waste Management Regulatory

Optimal Application Scenarios for Tetraamminepalladium(2+) Dihydroxide: Where Its Chemical Profile Delivers Maximum Value


Synthesis of Chloride-Sensitive Heterogeneous Catalysts (e.g., Pd/C, Pd/Al₂O₃) for Hydrogenation and VOC Oxidation

When preparing supported palladium catalysts for hydrogenation, VOC oxidation, or other reactions where chloride poisons active sites, tetraamminepalladium(2+) dihydroxide is the preferred precursor. Its chloride-free nature avoids the metal aggregation and active site poisoning documented with [Pd(NH₃)₄]Cl₂ [1]. The hydroxide counterion ensures that decomposition yields only volatile byproducts (NH₃, H₂O), leaving no acidic residues that could alter support acidity or corrode reactor materials [2]. This is particularly critical for carbon-supported catalysts, where the cationic [Pd(NH₃)₄]²⁺ complex can be electrostatically anchored to oxidized carbon surfaces prior to reduction, a technique not possible with anionic precursors [3].

Chloride-Free Electroless Palladium Plating for Electronics and Corrosion-Sensitive Substrates

In electroless plating of palladium for electronic components (e.g., computer motherboards, connectors) and corrosion-sensitive substrates, tetraamminepalladium(2+) dihydroxide serves as an ideal palladium ion source. The absence of chloride eliminates the risk of stress corrosion cracking in stainless steel equipment and prevents the formation of insoluble AgCl precipitates if silver is present in the plating system [1]. The tetraammine complex provides a stable, water-soluble palladium source that can be reduced to metallic palladium using standard reducing agents such as hydrazine or formate [2].

Preparation of Bimetallic and Core-Shell Nanoparticles via Sequential Electrostatic Adsorption

The cationic nature of the [Pd(NH₃)₄]²⁺ complex enables its use in surface organometallic chemistry approaches for synthesizing well-defined bimetallic nanoparticles. For instance, sequential adsorption of [Pd(NH₃)₄]²⁺ followed by [PtCl₄]²⁻ onto oxide supports yields Pd-Pt nanoparticles with enhanced catalytic performance in selective hydrogenation reactions [1]. Tetraamminepalladium(2+) dihydroxide is the optimal precursor for such syntheses because it introduces no competing anions that could interfere with the electrostatic adsorption sequence or contaminate the final bimetallic structure.

High-Purity Palladium Film Deposition for Hydrogen Separation Membranes

For the fabrication of dense palladium membranes used in hydrogen separation and purification, precursor purity is paramount. Residual chloride from [Pd(NH₃)₄]Cl₂ or PdCl₂ precursors can incorporate into the Pd film during electroless deposition, leading to film embrittlement and reduced hydrogen permeability over time [1]. Tetraamminepalladium(2+) dihydroxide eliminates this contamination source, enabling the deposition of high-purity, ductile palladium films with improved long-term stability under thermal cycling conditions [2].

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